molecular formula C16H12O5 B157450 Thevetiaflavone CAS No. 29376-68-9

Thevetiaflavone

Cat. No.: B157450
CAS No.: 29376-68-9
M. Wt: 284.26 g/mol
InChI Key: YQABHAHJGSNVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Thevetiaflavone, a natural flavonoid obtained from Wikstroemia indica, primarily targets the Bcl-2, Bax, and Caspase-3 proteins . These proteins play a crucial role in the regulation of apoptosis, a process of programmed cell death .

Mode of Action

This compound interacts with its targets to regulate apoptosis in cells. It upregulates the expression of Bcl-2 , an anti-apoptotic protein, and downregulates the expression of Bax , a pro-apoptotic protein, and Caspase-3 , an executioner protein in apoptosis . This modulation of protein expression results in the inhibition of apoptosis .

Biochemical Pathways

This compound affects the ROS-mediated mitochondrial dysfunction pathway . It decreases the overproduction of reactive oxygen species (ROS) and ameliorates ROS-mediated mitochondrial dysfunction, including the collapse of mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore . This compound also reduces the intracellular Ca2+ level, which is closely associated with mitochondrial function and interplays with ROS .

Result of Action

This compound improves cell viability and suppresses the leakage of lactate dehydrogenase from the cytoplasm . It also inhibits apoptosis in PC12 cells, a line of cells often used in research as a model for nerve cells .

Action Environment

The action of this compound can be influenced by environmental factors such as oxygen and glucose levels. For instance, it has been shown to protect PC12 cells from injury induced by oxygen and glucose deprivation . This suggests that this compound’s action, efficacy, and stability may vary depending on the cellular environment.

Biochemical Analysis

Biochemical Properties

Thevetiaflavone interacts with several biomolecules, including enzymes and proteins. It has been found to upregulate the expression of Bcl-2, a protein that regulates cell death, and downregulate the expression of Bax and caspase-3, proteins involved in promoting cell apoptosis . These interactions suggest that this compound plays a significant role in regulating cell survival and death .

Cellular Effects

This compound has been shown to have a protective effect on PC12 cells, a line of cells often used in research as a model for nerve cells . It improves cell viability and suppresses the leakage of lactate dehydrogenase from the cytoplasm . This indicates that this compound can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It decreases the overproduction of reactive oxygen species (ROS) and ameliorates ROS-mediated mitochondrial dysfunction, including the collapse of mitochondrial membrane potential and mitochondrial permeability transition pore opening . It also reduces the intracellular Ca2+ level, which is closely associated with mitochondrial function and interplays with ROS .

Temporal Effects in Laboratory Settings

It has been shown to improve cell viability and suppress the leakage of lactate dehydrogenase from the cytoplasm in PC12 cells , suggesting potential long-term effects on cellular function.

Metabolic Pathways

Its ability to reduce intracellular Ca2+ levels suggests it may interact with metabolic pathways related to calcium signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thevetiaflavone can be synthesized through various chemical processes. One common method involves the extraction from natural sources such as Wikstroemia indica. The process typically includes macroporous adsorption resin chromatography followed by elution with water and ethanol solution .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:

Chemical Reactions Analysis

Types of Reactions: Thevetiaflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield different hydroxylated derivatives.

Comparison with Similar Compounds

Thevetiaflavone is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its specific effects on mitochondrial function and apoptosis regulation, making it a promising candidate for further research and therapeutic development .

Biological Activity

Introduction

Thevetiaflavone, a compound derived from Thevetia peruviana, is gaining attention due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the various aspects of this compound's biological activity, including its phytochemical properties, mechanisms of action, and potential therapeutic applications.

Phytochemical Profile

Thevetia peruviana is known for its rich phytochemical composition, which includes cardiac glycosides, flavonoids, and phenolic compounds. The primary components associated with its biological activity include:

  • Cardiac Glycosides : Such as thevetin and neriifolin, known for their cardiotoxic effects.
  • Flavonoids : Including this compound, which has shown potential anticancer properties.
  • Phenolic Compounds : Contributing to antioxidant activities.

Table 1: Phytochemical Composition of Thevetia peruviana

Compound TypeSpecific CompoundsConcentration (mg/g)
Cardiac GlycosidesThevetin, Neriifolin125.13
FlavonoidsQuercetin, Kaempferol85.70
Phenolic CompoundsTotal Phenolic Content10.50

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the methanolic extract of T. peruviana on human breast, colorectal, prostate, and lung cancer cells using the MTT assay.

  • Cytotoxicity Results :
    • Prostate Cancer: IC50 = 1.91 μg/mL
    • Breast Cancer: IC50 = 5.78 μg/mL
    • Colorectal Cancer: IC50 = 6.30 μg/mL
    • Lung Cancer: IC50 = 12.04 μg/mL

These findings indicate that this compound can induce apoptosis in cancer cells, characterized by DNA fragmentation and morphological changes such as membrane blebbing and cell detachment.

Antimicrobial Activity

The extracts of T. peruviana also exhibit antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Salmonella typhimurium

Toxicological Aspects

Despite its potential therapeutic benefits, this compound is associated with significant toxicity due to the presence of cardiac glycosides. Acute toxicity studies in animal models have indicated:

  • Symptoms of poisoning include nausea, vomiting, diarrhea, and dysrhythmias.
  • Histopathological examinations revealed damage to vital organs such as the heart and liver upon exposure to high doses.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cell Proliferation : this compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.
  • Antioxidant Activity : The flavonoid content contributes to scavenging free radicals, reducing oxidative stress.
MechanismDescription
Cell Proliferation InhibitionDisruption of cell cycle progression
Apoptosis InductionActivation of apoptotic pathways
Antioxidant ActivityScavenging free radicals

Case Studies and Research Findings

Several studies highlight the pharmacological potential of this compound:

  • A study published in Phytotherapy Research reported on the cytotoxic effects against triple-negative breast cancer cells, emphasizing the need for further exploration into its mechanism and therapeutic applications .
  • Another investigation focused on the anti-inflammatory properties of extracts from T. peruviana, showing a biphasic response that warrants additional research into dosage optimization .

Properties

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQABHAHJGSNVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is thevetiaflavone and where is it found?

A1: this compound is a naturally occurring flavonoid compound. It has been isolated from various plant sources, including Wikstroemia indica, Brucea javanica, Centaurea parviflora, and Genistaquadriflora munby. [, , , ]

Q2: How does this compound exert its protective effects against cerebral ischemia/reperfusion injury?

A2: Research suggests that this compound may protect against damage caused by oxygen and glucose deprivation (OGD) and subsequent reperfusion, a model for studying cerebral ischemia. In PC12 cells, a cell line often used to study neuronal function, this compound was shown to:

  • Improve cell viability and reduce lactate dehydrogenase leakage: This indicates a protective effect on cell integrity. []
  • Decrease reactive oxygen species (ROS) production: Excess ROS contributes to cellular damage, and this compound appears to mitigate this. []
  • Improve mitochondrial function: this compound helps maintain mitochondrial membrane potential and reduces mitochondrial permeability transition pore opening, both crucial for cell survival after ischemic injury. []
  • Reduce intracellular calcium levels: Excessive calcium influx contributes to cell death following ischemia. This compound's ability to modulate calcium levels likely contributes to its protective effects. []
  • Regulate apoptosis-related proteins: this compound influences the balance of pro- and anti-apoptotic proteins (Bcl-2, Bax, caspase-3), promoting cell survival. []

Q3: How is this compound absorbed and metabolized in the body?

A4: Research suggests that this compound is absorbed through passive diffusion in the human intestine. Studies using the Caco-2 cell model, a model for intestinal absorption, showed that the uptake of this compound was time- and concentration-dependent but not energy-dependent, consistent with passive diffusion. [] Another study revealed that a human intestinal bacterium, Blautia sp. MRG-PMF1, can metabolize this compound through demethylation, ultimately converting it into apigenin. This highlights the role of gut microbiota in the metabolism of flavonoids like this compound. []

Q4: Are there analytical methods to study this compound?

A5: Yes, researchers utilize various techniques like UPLC-MS/MS (Ultra Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) to determine this compound concentrations in complex mixtures. [] This method allows for precise quantification, enabling researchers to study the compound's absorption, metabolism, and distribution in various settings.

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